Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide

Description

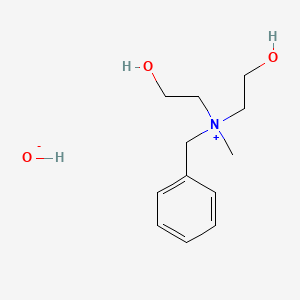

Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (CAS: 33667-49-1) is a quaternary ammonium hydroxide with the molecular formula C₁₂H₂₀NO₂·HO and a molecular weight of 227.30 g/mol . Structurally, it consists of a benzyl group attached to a central nitrogen atom substituted with two hydroxyethyl groups, one methyl group, and a hydroxide counterion. Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 3 donors (two -OH from hydroxyethyl groups, one -OH from hydroxide) and 3 acceptors .

- Topological polar surface area: 41.5 Ų .

- LogP: Estimated lower hydrophobicity compared to chloride or iodide analogs due to the polar hydroxide ion.

This compound is utilized in specialized applications such as phase-transfer catalysis and organic synthesis due to its strong basicity and solubility in polar solvents. Unlike its chloride or bromide analogs, the hydroxide form is less common in consumer products, likely due to its caustic nature .

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-bis(2-hydroxyethyl)-methylazanium;hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20NO2.H2O/c1-13(7-9-14,8-10-15)11-12-5-3-2-4-6-12;/h2-6,14-15H,7-11H2,1H3;1H2/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRRAVIVNPZSEW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](CCO)(CCO)CC1=CC=CC=C1.[OH-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067786 | |

| Record name | Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33667-49-1 | |

| Record name | Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33667-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033667491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylbis(2-hydroxyethyl)methylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of benzyl derivatives. Biology: It serves as a chemical probe in biological studies to investigate enzyme activities and metabolic pathways. Medicine: Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets such as enzymes and receptors. The hydroxide ion (OH-) present in the compound can act as a nucleophile, facilitating various chemical reactions. The molecular pathways involved include enzyme-catalyzed reactions and nucleophilic substitution mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Differences:

Substituent Effects :

- Alkyl Chain Length : Benzoxonium chloride’s dodecyl chain enhances lipophilicity, making it effective in disrupting microbial membranes, whereas the target compound’s methyl group limits membrane interaction but improves solubility .

- Counterion : The hydroxide ion in the target compound increases basicity (pH >12) compared to chloride analogs (pH ~5–7), limiting its use in pH-sensitive applications .

Applications: Benzoxonium chloride is widely used in antiseptic throat sprays (e.g., Orofar) due to its dual surfactant and antimicrobial properties . N,N-bis(2-hydroxyethyl)dodecanamide serves as a non-ionic surfactant in cosmetics, lacking the cationic charge of quaternary ammonium compounds (QACs) .

Biological Activity

Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide is a quaternary ammonium compound known for its surfactant properties and potential biological activity. This compound is often studied for its effects on cellular systems and its interactions with various biological targets.

- Molecular Formula : CHNO (hydroxide form)

- Molecular Weight : 225.29 g/mol

- Structure : The compound features a benzene ring substituted with a methanaminium group and two hydroxyethyl groups, contributing to its amphiphilic nature.

Benzenemethanaminium compounds typically act through several mechanisms, including:

- Membrane Disruption : These compounds can integrate into cell membranes, altering their permeability and leading to cell lysis.

- Enzyme Inhibition : They may inhibit specific enzymes critical for cellular metabolism.

- Interaction with Nucleic Acids : Some studies suggest potential interactions with DNA and RNA, impacting genetic expression and replication.

Case Studies and Research Findings

- Cytotoxic Effects : Research indicates that benzenemethanaminium derivatives exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that these compounds could induce apoptosis in human breast cancer cells through the activation of caspase pathways .

- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of quaternary ammonium compounds, including benzenemethanaminium derivatives. They have shown effectiveness against both gram-positive and gram-negative bacteria, making them suitable candidates for disinfectants .

- Toxicological Studies : Toxicity assessments indicate that while these compounds can be effective antimicrobial agents, they also pose risks of irritation and cytotoxicity at higher concentrations. Long-term exposure has been linked to respiratory issues in occupational settings .

Data Table: Summary of Biological Activities

Q & A

Q. How can the molecular structure of Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide be experimentally validated?

Methodological Answer: The compound’s structure can be confirmed using X-ray crystallography (e.g., via SHELX programs for structure solution and refinement ), complemented by NMR spectroscopy (e.g., H and C NMR to verify hydroxyethyl and methyl group environments) and high-resolution mass spectrometry (HRMS) . For crystallography, single crystals are grown via slow evaporation, and data collection requires synchrotron radiation or a high-flux X-ray source. Refinement in SHELXL accounts for hydrogen bonding and ionic interactions, critical for quaternary ammonium structures .

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer: Synthesis typically involves quaternization of a tertiary amine (e.g., N-methyl-diethanolamine) with a benzyl halide derivative under reflux in a polar solvent (e.g., ethanol/water mixture). Key steps:

- Reagent stoichiometry : Ensure excess benzyl halide to drive quaternization.

- Purification : Use recrystallization from ethanol/acetone or column chromatography (silica gel, eluent: methanol/chloroform) to remove unreacted amines.

- Purity validation : Monitor via thin-layer chromatography (TLC) and H NMR integration of characteristic peaks (e.g., methyl groups at ~3.2 ppm, hydroxyethyl protons at ~3.6–4.0 ppm) .

Q. How can the surfactant properties (e.g., critical micelle concentration, CMC) be measured?

Methodological Answer:

- Surface tension measurements : Use a tensiometer (e.g., Du Noüy ring method) to plot surface tension vs. log concentration; the inflection point indicates CMC.

- Fluorescence spectroscopy : Employ pyrene as a probe to monitor micelle formation (shift in excitation spectra at ~335 nm and 338 nm).

- Dynamic light scattering (DLS) : Determine hydrodynamic radius of micelles above CMC.

Reference values for similar quaternary ammonium surfactants suggest CMC ranges of 0.1–5 mM .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

Methodological Answer: Discrepancies may arise from disorder in hydroxyethyl groups or counterion interactions. Strategies include:

Q. What advanced techniques are suitable for studying thermal stability and decomposition pathways?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Heat at 10°C/min under nitrogen to assess decomposition onset (expected >200°C for similar compounds).

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points, glass transitions).

- Mass spectrometry-coupled pyrolysis (Py-GC/MS) : Analyze volatile decomposition products (e.g., ethylene glycol derivatives, benzene fragments) .

Q. How can interactions with biomolecules (e.g., DNA, proteins) be systematically evaluated?

Methodological Answer:

- Fluorescence quenching assays : Use tryptophan-rich proteins (e.g., BSA) to monitor binding via Stern-Volmer plots.

- Circular dichroism (CD) : Detect conformational changes in DNA or proteins upon surfactant binding.

- Cryo-TEM : Visualize micelle-biomolecule complexes at nanoscale resolution.

Similar cationic surfactants show affinity for negatively charged biomolecules via electrostatic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.